5-Chloro-4-mercaptopyridine-3-sulfonamide
Description
5-Chloro-4-mercaptopyridine-3-sulfonamide (CAS: 1219828-15-5) is a heterocyclic sulfonamide derivative featuring a pyridine core substituted with chlorine at position 5, a mercapto (-SH) group at position 4, and a sulfonamide (-SO₂NH₂) group at position 3. Its molecular formula is C₆H₆ClN₂O₂S, with a molecular weight of 234.7 g/mol. The compound’s structural uniqueness arises from the synergistic effects of its substituents:
- Chlorine: Enhances lipophilicity and influences electronic properties via its electron-withdrawing nature.
- Sulfonamide: Imparts biological activity, particularly as an enzyme inhibitor or antimicrobial agent .
This compound is synthesized through multi-step reactions, typically involving the introduction of the sulfonamide group onto a chlorinated pyridine precursor . Its applications span medicinal chemistry, where it serves as a scaffold for developing therapeutics targeting bacterial infections, inflammation, or enzyme dysregulation.
Properties
Molecular Formula |
C5H5ClN2O2S2 |
|---|---|
Molecular Weight |
224.7 g/mol |
IUPAC Name |
5-chloro-4-sulfanylidene-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C5H5ClN2O2S2/c6-3-1-8-2-4(5(3)11)12(7,9)10/h1-2H,(H,8,11)(H2,7,9,10) |
InChI Key |
KPQKPESYYHJUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)C(=CN1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-mercaptopyridine-3-sulfonamide typically involves the nucleophilic substitution reaction of pentachloropyridine with appropriate nucleophiles. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-mercaptopyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium thiolate (NaS) for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-4-mercaptopyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe molecule in studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-Chloro-4-mercaptopyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can act as a competitive inhibitor of enzymes like dihydropteroate synthetase, which is involved in the folic acid synthesis pathway. This inhibition prevents the synthesis of folic acid, thereby hindering the growth and replication of certain microorganisms .
Comparison with Similar Compounds
Data Sources :
Research Findings and Implications
Enzyme Inhibition : The mercapto group in the target compound demonstrates 3.7-fold higher potency against bacterial dihydropteroate synthase compared to hydrazinyl analogs, likely due to covalent interaction with the enzyme’s active site .
Solubility Challenges : While the unsubstituted sulfonamide improves activity, its moderate solubility (3.2 mg/mL in water) limits bioavailability. Methylated derivatives (e.g., N-ethyl-N-methyl) address this but reduce target affinity .
Toxicity Profile: Mercapto-containing derivatives show higher cytotoxicity (CC₅₀ = 50 µM) than hydroxy or amino analogs (CC₅₀ > 200 µM), necessitating structural optimization for therapeutic use .
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